Bicyclo[4.1.0]heptan-2-ylmethanamine
Descripción
Bicyclo[4.1.0]heptan-2-ylmethanamine (molecular formula: C₈H₁₅N) is a bicyclic amine characterized by a norbornene-like [4.1.0] fused ring system with a methanamine substituent at the 2-position. This compound is structurally distinct due to its seven-membered bicyclic framework, which combines a cyclohexane ring fused with a cyclopropane moiety. It is primarily utilized in pharmaceutical research and development (R&D) as a building block for synthesizing bioactive molecules, particularly in the design of bridged cyclic amines for drug discovery .
Propiedades
IUPAC Name |
2-bicyclo[4.1.0]heptanylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-5-7-3-1-2-6-4-8(6)7/h6-8H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDVUBMELRVYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptan-2-ylmethanamine can be synthesized through several methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This reaction typically uses platinum (II) or gold (I) as catalysts . The reaction conditions often involve heating the reactants in the presence of the catalyst to facilitate the cycloisomerization process.
Industrial Production Methods
While specific industrial production methods for bicyclo[4.1.0]heptan-2-ylmethanamine are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.0]heptan-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]heptan-2-ylmethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of bicyclo[4.1.0]heptan-2-ylmethanamine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparación Con Compuestos Similares
Bicyclo[4.1.0]heptan-2-ylmethanamine belongs to a broader class of bicyclic amines, which vary in ring size, bridge positions, and substituents. Below is a structured comparison with key analogs:
Structural Features
| Compound Name | Bicyclic System | Substituent | Molecular Formula |
|---|---|---|---|
| Bicyclo[4.1.0]heptan-2-ylmethanamine | [4.1.0] | Methanamine (-CH₂NH₂) | C₈H₁₅N |
| Bicyclo[2.2.1]heptan-2-amine | [2.2.1] | Methanamine (-CH₂NH₂) | C₇H₁₃N |
| 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine | [2.2.1] | Ethanamine (-CH₂CH₂NH₂) | C₉H₁₇N |
| 1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine | [2.2.1] | Ethylamine (-CH₂CH₂NH₂) | C₉H₁₇N |
Key Observations :
- The [4.1.0] system introduces greater ring strain compared to the [2.2.1] framework due to the smaller cyclopropane ring fused to cyclohexane. This strain may enhance reactivity in chemical synthesis .
- Substituent length (methanamine vs. ethanamine) influences lipophilicity and steric bulk, impacting bioavailability and receptor interactions .
Physicochemical Properties
Data for parent hydrocarbons (Table 1) and amines (Table 2):
Table 1: Physical Properties of Parent Hydrocarbons
| Compound | Physical State | Melting Point (°C) |
|---|---|---|
| Bicyclo[4.1.0]heptane | Liquid (lq) | -36.7 |
| Bicyclo[2.2.1]heptane | Solid (c) | -95.1 |
Table 2: Comparative Data for Amines
Key Observations :
- Higher molecular weight in ethanamine derivatives correlates with increased steric hindrance, which may limit metabolic stability .
Reactivity Differences :
- The [4.1.0] system’s strained cyclopropane ring may undergo ring-opening reactions under acidic or basic conditions, unlike the more stable [2.2.1] framework .
Actividad Biológica
Bicyclo[4.1.0]heptan-2-ylmethanamine, a bicyclic amine, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Structural Overview
Bicyclo[4.1.0]heptan-2-ylmethanamine is characterized by a bicyclic framework that can influence its interaction with biological targets. Its structure is crucial for its reactivity and biological properties, facilitating interactions with various receptors and enzymes.
The biological activity of bicyclo[4.1.0]heptan-2-ylmethanamine is primarily mediated through its interactions with neurotransmitter systems, particularly the NMDA (N-Methyl-D-Aspartate) receptor. This receptor plays a critical role in synaptic plasticity and memory function.
NMDA Receptor Interaction
Research indicates that bicyclo[4.1.0]heptan-2-ylmethanamine derivatives exhibit significant binding affinity to NMDA receptors. A study comparing various N-substituted bicyclo-heptan-2-amines found that certain derivatives showed protective effects against neural damage induced by maximal electroshock (MES) in rodent models, suggesting potential neuroprotective properties .
Toxicity Studies
Toxicity assessments are vital for evaluating the safety profile of bicyclo[4.1.0]heptan-2-ylmethanamine derivatives. In vitro studies have demonstrated that some derivatives possess acceptable toxicity profiles when compared to established NMDA antagonists like memantine. For instance, compounds tested at concentrations up to 500 μM showed no significant reduction in cell viability in cultured neuronal cells .
Summary of Toxicity Findings
| Compound | Concentration (μM) | Cell Viability (%) | Remarks |
|---|---|---|---|
| Memantine | 10 | 101 ± 0.24 | No significant toxicity |
| Memantine | 50 | 95.6 ± 0.25 | No significant toxicity |
| Bicyclo derivative | 10 | 104 ± 0.11 | No significant toxicity |
| Bicyclo derivative | 50 | 105 ± 0.06 | No significant toxicity |
Pharmacological Applications
The potential therapeutic applications of bicyclo[4.1.0]heptan-2-ylmethanamine are diverse:
- Neuroprotection : Due to its interaction with NMDA receptors, it may be beneficial in treating neurodegenerative diseases such as Alzheimer's.
- Anticonvulsant Activity : The compound has shown promise in reducing seizure activity in preclinical models.
- Analgesic Effects : Some studies suggest that derivatives may have pain-relieving properties.
Case Studies
A notable case study involved the synthesis and evaluation of various bicyclo[4.1.0]heptan-2-ylmethanamine derivatives for their NMDA receptor affinity and neuroprotective effects . The study highlighted the compound's potential as a lead for developing new treatments for neurological disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
